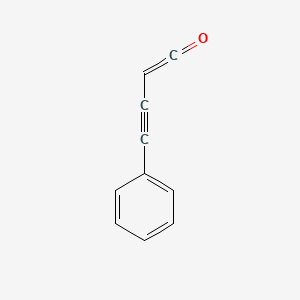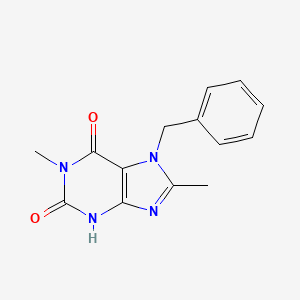
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)-, also known as 8-Benzyltheophylline, is a derivative of theophylline. This compound is part of the xanthine family, which is known for its stimulant effects on the central nervous system. It has a molecular formula of C18H20N4O2 and a molecular weight of 324.38 g/mol .
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- typically involves the alkylation of theophylline with benzyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: It serves as a tool to study the effects of xanthine derivatives on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in respiratory diseases due to its structural similarity to theophylline.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and alertness. Additionally, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling .
Comparación Con Compuestos Similares
1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- can be compared with other xanthine derivatives such as:
Theophylline: Known for its bronchodilator effects, used in the treatment of asthma and chronic obstructive pulmonary disease.
Caffeine: Widely consumed as a stimulant, found in coffee, tea, and various energy drinks.
Paraxanthine: A major metabolite of caffeine, with similar stimulant effects.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine. The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,8-dimethyl-7-(phenylmethyl)- lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
140379-21-1 |
|---|---|
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
7-benzyl-1,8-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O2/c1-9-15-12-11(13(19)17(2)14(20)16-12)18(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,16,20) |
Clave InChI |
FQGYMTRDRWXVGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






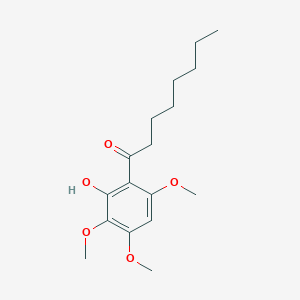

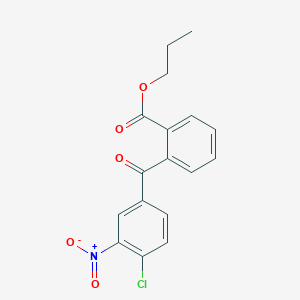



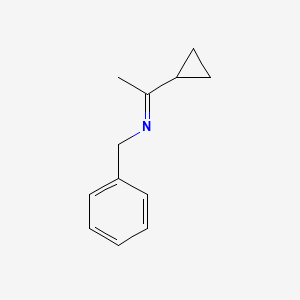

![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
